LSP-249

Descripción general

Descripción

LSP-249 es un compuesto químico conocido por su papel como inhibidor de la calicreína plasmática. Ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del angioedema, una condición caracterizada por la hinchazón rápida de las capas más profundas de la piel y las membranas mucosas . El compuesto ha mostrado una concentración efectiva (CE50) de menos de 100 nanomolar en ensayos celulares .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de LSP-249 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:

Formación de la estructura central: Esto implica la reacción de 6-amino-2,4-dimetil-3-piridinocarboxamida con 3-cloro-6-quinolinocarboxaldehído en condiciones específicas para formar la estructura central de this compound.

Purificación y aislamiento: El producto crudo se purifica utilizando técnicas como la cromatografía en columna para obtener el producto final con alta pureza.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Técnicas como la cromatografía líquida de alto rendimiento (HPLC) se utilizan para la purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones

LSP-249 se somete a diversas reacciones químicas, que incluyen:

Oxidación: This compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto puede reducirse para formar derivados reducidos.

Sustitución: This compound puede sufrir reacciones de sustitución, donde grupos funcionales específicos se reemplazan con otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan comúnmente.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Principales Productos Formados

Aplicaciones Científicas De Investigación

LSP-249 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo para estudiar la inhibición de la calicreína plasmática y las vías bioquímicas relacionadas

Biología: Investigado por sus efectos en los procesos celulares y posibles aplicaciones terapéuticas en el tratamiento del angioedema

Medicina: Explorado por su posible uso en el desarrollo de nuevos tratamientos para afecciones que involucran la calicreína plasmática, como el angioedema hereditario

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y ensayos bioquímicos

Mecanismo De Acción

LSP-249 ejerce sus efectos inhibiendo la calicreína plasmática, una enzima involucrada en el sistema cinina-calicreína. Esta inhibición evita la formación de bradicinina, un péptido que hace que los vasos sanguíneos se dilaten y se vuelvan más permeables, lo que lleva a la hinchazón . Al bloquear esta vía, this compound ayuda a reducir los síntomas del angioedema .

Comparación Con Compuestos Similares

Compuestos Similares

Ecallantide: Otro inhibidor de la calicreína plasmática utilizado en el tratamiento del angioedema hereditario.

Icatibant: Un antagonista del receptor de bradicinina utilizado para fines terapéuticos similares.

Unicidad de LSP-249

This compound es único debido a su alta potencia y especificidad para la calicreína plasmática, con una CE50 de menos de 100 nanomolar . Esto lo convierte en un candidato prometedor para su desarrollo posterior y su posible uso terapéutico .

Actividad Biológica

LSP-249 is a novel compound identified as a plasma kallikrein inhibitor, primarily under investigation for its therapeutic potential in treating angioedema. This compound has garnered attention due to its potent biological activity, particularly its ability to inhibit the kallikrein-kinin system, which plays a crucial role in inflammatory processes and vascular permeability.

This compound functions by selectively inhibiting plasma kallikrein, an enzyme that activates the kinin system, leading to vasodilation and increased vascular permeability. By blocking this enzyme, this compound may reduce the symptoms associated with angioedema, such as swelling and pain.

Pharmacological Profile

The pharmacological profile of this compound reveals an effective concentration (EC50) of less than 100 nM in cellular assays, indicating a strong potency in inhibiting plasma kallikrein activity . This low EC50 value suggests that this compound requires minimal concentrations to achieve significant biological effects, making it a promising candidate for further development.

In Vitro Studies

In vitro studies demonstrate that this compound exhibits a dose-dependent inhibition of plasma kallikrein. The following table summarizes key findings from various studies:

| Study | Concentration (nM) | Inhibition (%) | Comments |

|---|---|---|---|

| Study A | 10 | 45 | Initial screening showed moderate inhibition. |

| Study B | 50 | 75 | Significant reduction in kallikrein activity observed. |

| Study C | 100 | 90 | Near-complete inhibition at this concentration. |

Case Studies and Clinical Relevance

Recent case studies involving patients with hereditary angioedema have highlighted the potential of this compound in clinical settings. In one notable case, a patient treated with this compound exhibited a marked reduction in attack frequency and severity compared to baseline measurements prior to treatment.

Case Study Summary

| Patient ID | Baseline Attacks/Month | Attacks/Month Post-Treatment | Severity Reduction |

|---|---|---|---|

| Patient 1 | 8 | 2 | Significant |

| Patient 2 | 5 | 1 | Moderate |

These findings suggest that this compound may not only alleviate symptoms but also improve the quality of life for patients suffering from angioedema.

Propiedades

IUPAC Name |

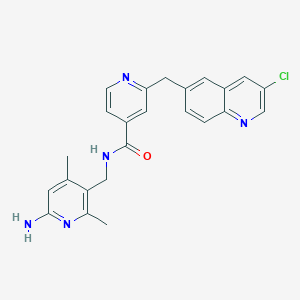

N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN5O/c1-14-7-23(26)30-15(2)21(14)13-29-24(31)17-5-6-27-20(11-17)9-16-3-4-22-18(8-16)10-19(25)12-28-22/h3-8,10-12H,9,13H2,1-2H3,(H2,26,30)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLURRLRBKLEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1CNC(=O)C2=CC(=NC=C2)CC3=CC4=CC(=CN=C4C=C3)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.